

Spectroscopic Profile of 4-Methylbenzyl Cyanide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzyl cyanide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methylbenzyl cyanide** (also known as p-tolylacetonitrile or 4-methylphenylacetonitrile), a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Methylbenzyl cyanide** is C_9H_9N , with a molecular weight of 131.17 g/mol. [1] The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The 1H NMR spectrum of **4-Methylbenzyl cyanide** exhibits distinct signals corresponding to the aromatic, benzylic, and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.22	d	2H	Ar-H (ortho to -CH ₂ CN)
~7.15	d	2H	Ar-H (ortho to -CH ₃)
~3.68	s	2H	-CH ₂ CN
~2.34	s	3H	-CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~138.0	Ar-C (quaternary, attached to -CH ₃)
~129.8	Ar-CH (ortho to -CH ₃)
~128.5	Ar-CH (ortho to -CH ₂ CN)
~127.5	Ar-C (quaternary, attached to -CH ₂ CN)
~118.0	-CN
~23.0	-CH ₂ CN
~21.0	-CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2925	Medium	Aliphatic C-H stretch
~2250	Strong	C≡N (nitrile) stretch
~1615, 1515	Medium-Strong	Aromatic C=C skeletal vibrations
~810	Strong	para-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
131	~60	[M] ⁺ (Molecular Ion)
130	100 (Base Peak)	[M-H] ⁺
116	~15	[M-CH ₃] ⁺
104	~20	[M-HCN] ⁺
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Methylbenzyl cyanide**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **4-Methylbenzyl cyanide** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectrum using the TMS signal at 0 ppm.
 - Integrate the peaks and determine the multiplicities.
- ^{13}C NMR:
 - Acquire a proton-decoupled spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum and reference the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount (a few milligrams) of **4-Methylbenzyl cyanide** in a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

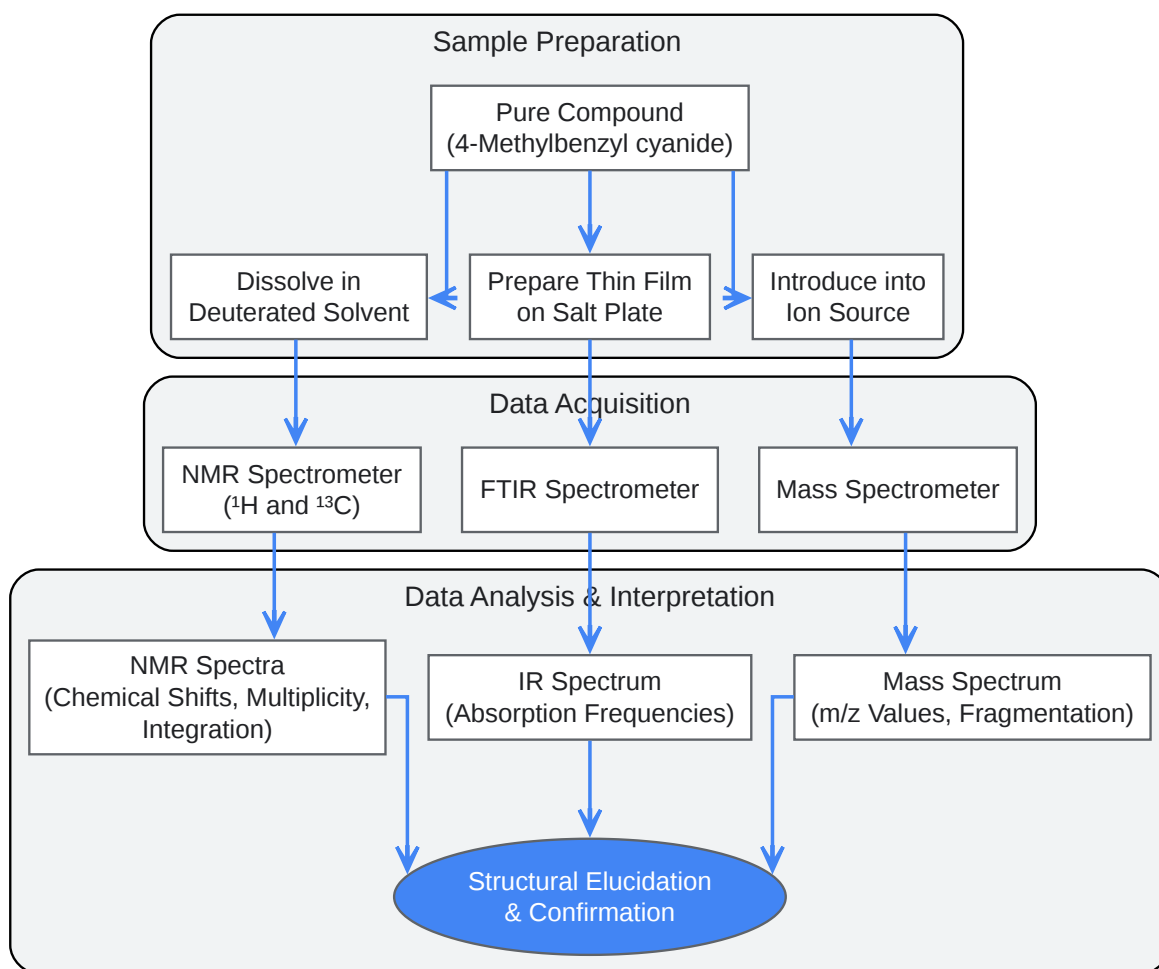
Data Acquisition:

- Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.
- A detector records the abundance of each ion at a specific m/z value.

- The resulting mass spectrum is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methylbenzyl cyanide**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 4-メチルベンジル シアニド 98% | Sigma-Aldrich [sigmaaldrich.com]
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